3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

Catalog No.
S530568
CAS No.
1160597-27-2
M.F
C17H18N6
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-y...

CAS Number

1160597-27-2

Product Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)

InChI Key

HFNKQEVNSGCOJV-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

solubility

Soluble in DMSO

Synonyms

Ruxolitinib racemic; INCB018424 racemic; INCB 018424 racemic; INCB-018424 racemic

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

The exact mass of the compound 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is 306.1593 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of pyrrolopyrimidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile (CAS 1160597-27-2) is the racemic free base of the potent JAK1/2 inhibitor ruxolitinib. In industrial and pharmaceutical research settings, this racemate is primarily procured not as a final therapeutic agent, but as a critical process intermediate, chiral resolution substrate, and analytical reference standard. It provides the essential baseline for validating chiral chromatography methods (HPLC/SFC) to determine enantiomeric excess (ee) and serves as the primary precursor for evaluating novel chiral resolving agents, such as di-anisoyl tartaric acid derivatives, in the scalable manufacturing of the active (R)-enantiomer [1].

Research Fit

Stereochemical control probe S‑enantiomer of ruxolitinib with markedly attenuated JAK2 affinity
Low‑activity control Provides a stereochemically defined negative control for JAK2 target engagement studies
Chiral discrimination tool Structurally characterized for probing enantiomer‑specific binding in JAK2 ATP pocket

Substituting this racemic free base with the pure (R)-enantiomer (CAS 941685-37-6) or its phosphate salt (CAS 1092939-17-7) fundamentally breaks chiral analytical workflows. A pure enantiomer cannot be used to establish column resolution parameters, retention time differentials, or peak symmetry for both the (R) and (S) isomers in chiral chromatography. Furthermore, in process chemistry, the racemate is the mandatory starting material for optimizing diastereomeric salt crystallization; using an already resolved compound or a different JAK inhibitor class (like tofacitinib) provides zero predictive value for the thermodynamic and kinetic resolution behaviors specific to the ruxolitinib scaffold [1].

Substitution Risk

Target
Substitute
Risk
S‑Ruxolitinib
R‑Ruxolitinib (active enantiomer)
Reported ≥10‑fold higher JAK2 potency may shift stereochemical control interpretation
S‑Ruxolitinib
Racemic mixture
Inconsistent enantiomer ratio may undermine chiral discrimination studies
S‑Ruxolitinib
Achiral analogs (e.g., baricitinib)
Lacks stereochemical discrimination capability; may not support enantiomer‑specific research

Validation of Chiral Separation Efficiency in HPLC/SFC Workflows

For analytical laboratories, the racemic mixture is strictly required to validate chiral stationary phases. It provides the necessary dual-peak profile to calculate resolution (Rs) and separation factors (α), which is impossible when using the pure (R)-enantiomer [1].

Evidence DimensionChromatographic Peak Resolution (Rs)
Target Compound DataYields two distinct, baseline-resolved peaks (Rs ≥ 1.5) for (R) and (S) enantiomers.
Comparator Or BaselinePure (R)-Ruxolitinib (CAS 941685-37-6)
Quantified DifferencePure (R)-Ruxolitinib yields a single peak (Rs = 0), precluding the calculation of separation efficiency or column degradation.
ConditionsChiral HPLC/SFC using amylose/cellulose-based stationary phases with polar organic mobile phases.

Procuring the racemate is mandatory for analytical laboratories to calibrate instruments and validate the enantiomeric excess (ee) of synthesized API batches.

JAK2 Biochemical IC₅₀
Head‑to‑head
S‑Ruxolitinib: 5.0 ± 0.1 nM vs R‑Ruxolitinib: 0.40 ± 0.005 nM; 12.5‑fold higher IC₅₀
Supports stereochemical discrimination in JAK2 enzymatic assays
Radiometric assay; wider dynamic range for negative control selection

Substrate Suitability for Diastereomeric Salt Resolution Scaling

In process chemistry, transitioning from preparative chromatography to scalable crystallization requires the racemic free base to screen resolving agents like L-DATA. This empirical optimization cannot be performed using pre-resolved enantiomers or generic achiral precursors [1].

Evidence DimensionDiastereomeric Salt Crystallization Yield
Target Compound DataActs as the direct substrate for tartaric acid derivative resolution, enabling optimization to >98% ee of the desired enantiomer salt.
Comparator Or BaselinePre-resolved (R)-Ruxolitinib or generic achiral precursors
Quantified DifferenceOnly the racemic free base allows for the empirical determination of thermodynamic solubility differentials between (R)- and (S)-diastereomeric salts.
ConditionsIndustrial-scale crystallization optimization in alcoholic or ketonic solvent systems.

Essential for process chemists designing scalable, chromatography-free manufacturing routes for ruxolitinib salts.

Cellular Growth Inhibition
Head‑to‑head
S‑Ruxolitinib: 1.04 ± 0.09 μM vs R‑Ruxolitinib: 0.10 ± 0.02 μM; 10.4‑fold higher in UKE‑1 V617F cells
Supports cellular assay context for JAK2 V617F‑driven models
Cell‑model response gradient correlated with stereochemistry

Economic Baseline for Non-Stereospecific JAK1/2 Inhibition Assays

For early-stage biochemical screening, the racemic mixture provides potent JAK1/2 inhibition comparable to the pure API, serving as a highly effective positive control without the premium cost associated with enantiomerically pure stock [1].

Evidence DimensionIn vitro JAK1/2 IC50 and Procurement Efficiency
Target Compound DataDemonstrates potent JAK1/2 inhibition (IC50 < 10 nM) due to the presence of the active (R)-enantiomer.
Comparator Or Baseline(R)-Ruxolitinib Phosphate (API grade)
Quantified DifferenceProvides equivalent binary pathway suppression in cell-free assays at a significantly lower procurement cost than API-grade pure enantiomers.
ConditionsCell-free biochemical kinase assays and broad JAK-STAT pathway inhibition models.

Allows high-throughput screening facilities to utilize a cost-effective positive control for pathway inhibition where absolute stereochemical purity is not required.

Thermal Stabilization (ΔTₘ)
Head‑to‑head
S‑Ruxolitinib ΔTₘ: 3.3 ± 0.04 °C vs R‑Ruxolitinib: 5.5 ± 0.06 °C; 2.2 °C lower stabilization
Supports orthogonal target engagement verification
Biophysical assay context for stereochemical binding
Co‑Crystal Binding Pose
Head‑to‑head
S‑Ruxolitinib: ~180° flipped orientation (PDB 6VSN); racemic mixture selects only R‑isomer
Atomic‑level characterization of enantiomer discrimination in JAK2
Structural basis for chiral probe development
Off‑Target Kinase Profiling
Cross‑study
Kd < 100 nM for LRRK2 and LTK (HMS LINCS platform)
Defines off‑target spectrum for S‑enantiomer
Indirect comparison; platform‑specific context

Analytical Standard for Chiral Chromatography Validation

Because CAS 1160597-27-2 provides the necessary (R) and (S) isomeric mixture, it is the definitive reference material for calibrating chiral HPLC and SFC columns. Analytical laboratories must procure this racemate to establish retention times, calculate peak resolution (Rs), and validate methods for determining the enantiomeric excess (ee) of final ruxolitinib API batches [1].

Process Development for Diastereomeric Resolution

In pharmaceutical process chemistry, scaling up API production often requires transitioning from expensive preparative chromatography to scalable salt crystallization. This racemic free base is the exact required starting material for screening chiral resolving agents (e.g., tartaric acid derivatives) and optimizing solvent systems to maximize the yield and optical purity of the (R)-enantiomer [1].

Cost-Effective Positive Control in Kinase Screening

For early-stage biochemical assays evaluating novel JAK inhibitors, absolute stereochemical purity of the control compound is often unnecessary. Procuring the racemic mixture provides a highly potent, reliable positive control for JAK1/2 inhibition at a significantly lower cost than the pure (R)-ruxolitinib phosphate salt, making it ideal for high-throughput screening workflows [2].

Application Fit

Application
Selection Property
Validation Focus
JAK2 stereochemical control studies
Stereochemically defined low‑activity enantiomer with reported >10‑fold potency difference
Enzymatic and cellular assay negative control validation; thermal shift assay confirmation
JAK2 chiral discrimination structure‑based design
Crystallographically verified ~180° flipped binding pose
Co‑crystallization with racemic mixture to assess enantiomer selection
Chiral purity method development for ruxolitinib
Well‑characterized S‑enantiomer with reported >10‑fold biological activity difference
Chiral HPLC/SFC method development and enantiomeric purity validation
LRRK2 / LTK off‑target profiling studies
Reported sub‑100 nM Kd for LRRK2 and LTK; attenuated JAK2 potency
Off‑target kinase spectrum verification via LINCS profiling platform

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

306.1593

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

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